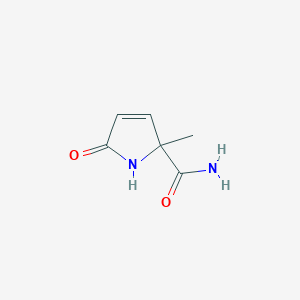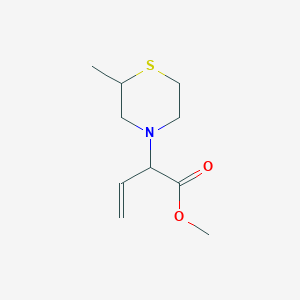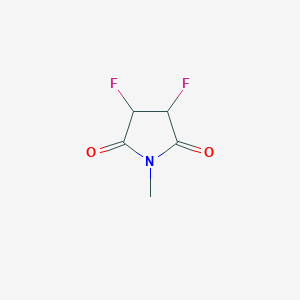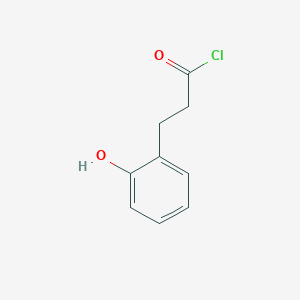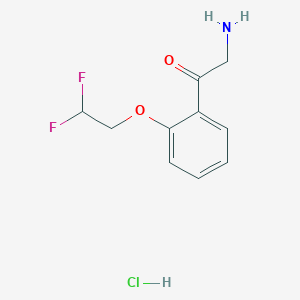
2-(2,2-Difluoroethoxy)phenacylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Difluoroethoxy)phenacylamine hydrochloride is a fluorinated organic compound with the molecular formula C10H13ClF2NO. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of a difluoroethoxy group attached to a phenacylamine backbone, and it is commonly used in research and development due to its reactivity and selectivity.
Métodos De Preparación
The synthesis of 2-(2,2-Difluoroethoxy)phenacylamine hydrochloride typically involves multiple steps, starting with the preparation of the difluoroethoxy precursor. One common synthetic route includes the reaction of 2,2-difluoroethanol with a suitable phenacylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity.
Análisis De Reacciones Químicas
2-(2,2-Difluoroethoxy)phenacylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound is also prone to nucleophilic substitution reactions, where the difluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures typically range from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
2-(2,2-Difluoroethoxy)phenacylamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: It is utilized in the production of specialty chemicals and advanced materials, where its unique properties contribute to the performance of the final products.
Mecanismo De Acción
The mechanism of action of 2-(2,2-Difluoroethoxy)phenacylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group plays a crucial role in modulating the compound’s reactivity and binding affinity. Pathways involved in its mechanism of action may include inhibition or activation of enzymatic activity, receptor binding, and subsequent signal transduction processes.
Comparación Con Compuestos Similares
2-(2,2-Difluoroethoxy)phenacylamine hydrochloride can be compared with other similar compounds, such as:
- 2-(2,2-Difluoroethoxy)benzylamine hydrochloride
- 2-(2,2-Difluoroethoxy)phenethylamine hydrochloride
- 2-(2,2-Difluoroethoxy)aniline hydrochloride
These compounds share the difluoroethoxy group but differ in their core structures, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and selectivity.
Propiedades
Fórmula molecular |
C10H12ClF2NO2 |
|---|---|
Peso molecular |
251.66 g/mol |
Nombre IUPAC |
2-amino-1-[2-(2,2-difluoroethoxy)phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C10H11F2NO2.ClH/c11-10(12)6-15-9-4-2-1-3-7(9)8(14)5-13;/h1-4,10H,5-6,13H2;1H |
Clave InChI |
GEPKQBBOISJDBU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)CN)OCC(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




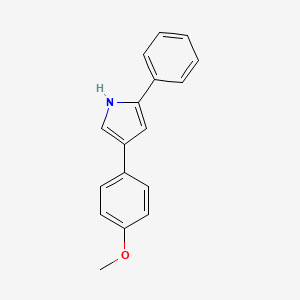
![2-(Difluoromethyl)-4-fluorobenzo[d]oxazole](/img/structure/B12860574.png)
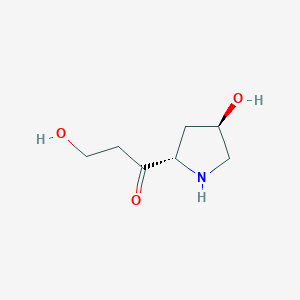


![N-(2,5-Dimethyl-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B12860593.png)
